molecular formula C13H10N4O2 B11861049 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- CAS No. 70292-13-6

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)-

Cat. No.: B11861049
CAS No.: 70292-13-6
M. Wt: 254.24 g/mol
InChI Key: JAOFDQGPGTZDNW-UHFFFAOYSA-N
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Description

1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- is a heterocyclic compound that features a triazole ring fused with a quinoline moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.

Chemical Reactions Analysis

Types of Reactions: 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: 1H-1,2,3-Triazole-4-carboxylic acid, 5-methyl-1-(4-quinolinyl)- is unique due to the presence of both the triazole and quinoline rings, which confer distinct chemical and biological properties. This dual-ring system enhances its potential as a versatile scaffold for drug development and other applications.

Properties

CAS No.

70292-13-6

Molecular Formula

C13H10N4O2

Molecular Weight

254.24 g/mol

IUPAC Name

5-methyl-1-quinolin-4-yltriazole-4-carboxylic acid

InChI

InChI=1S/C13H10N4O2/c1-8-12(13(18)19)15-16-17(8)11-6-7-14-10-5-3-2-4-9(10)11/h2-7H,1H3,(H,18,19)

InChI Key

JAOFDQGPGTZDNW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=NN1C2=CC=NC3=CC=CC=C32)C(=O)O

Origin of Product

United States

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